
2-Methyl-1-phenyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H14O. It is a ketone, characterized by a phenyl group attached to the first carbon of a butanone chain, with a methyl group on the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-butanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-methyl-1-phenylbutan-1-one often employs catalytic hydrogenation of 2-methyl-1-phenylbut-2-en-1-one. This process uses a palladium catalyst under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2-methyl-1-phenylbutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: 2-methyl-1-phenylbutanoic acid.
Reduction: 2-methyl-1-phenylbutan-1-ol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions. In oxidation reactions, the carbonyl group is oxidized to a carboxylic acid through the addition of oxygen atoms. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-phenylbutan-2-one: Similar structure but with the carbonyl group on the second carbon.
1-phenylbutan-1-one: Lacks the methyl group on the second carbon.
2-phenylbutan-1-one: Lacks the methyl group on the second carbon but has a similar phenyl and butanone structure.
Uniqueness
2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a methyl group on the butanone chain, which influences its reactivity and applications. The combination of these groups provides distinct chemical properties that are leveraged in various synthetic and industrial processes.
Properties
CAS No. |
938-87-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
DGZJLMWKIQOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)


![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
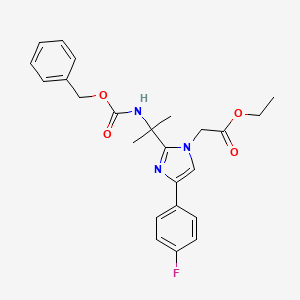
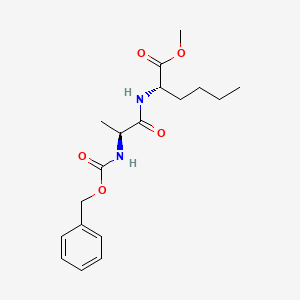

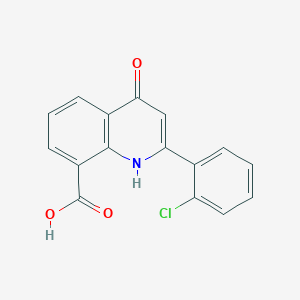
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
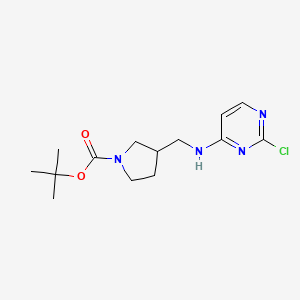
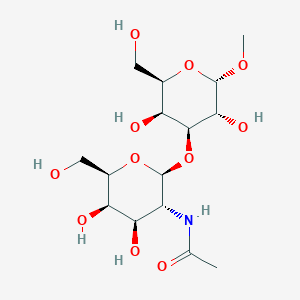
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
